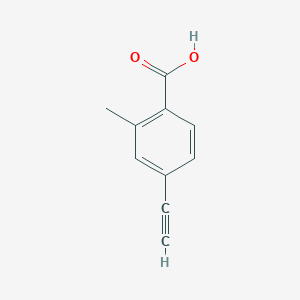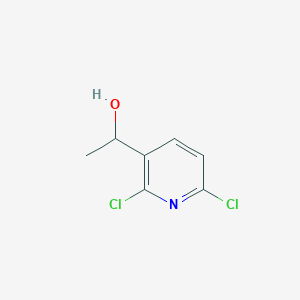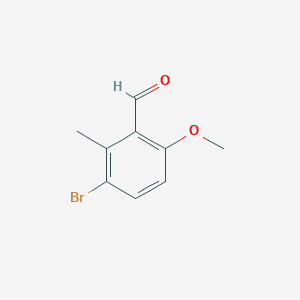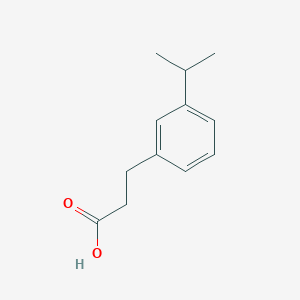
4-Ethynyl-2-methylbenzoic acid
Overview
Description
4-Ethynyl-2-methylbenzoic acid is a chemical compound with the molecular formula C10H8O2 and a molecular weight of 160.17 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid (aromatic) .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 160.17 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Paraben Metabolism and Biomonitoring
4-Ethynyl-2-methylbenzoic acid, as a structural analog to certain parabens, can be relevant in studies focusing on the metabolism and biomonitoring of parabens in human populations. Parabens are widely used as preservatives in cosmetics, food products, and pharmaceuticals. Research has identified various paraben metabolites in human urine, indicating exposure and the metabolic processing of these compounds. For instance, studies have found alkyl protocatechuates, including methyl- and ethyl-protocatechuates, as urinary biomarkers of paraben exposure, suggesting the hydroxylation of parabens in humans (Wang & Kannan, 2013). Such findings are crucial for understanding the potential health implications of paraben exposure and for developing more accurate methods for human biomonitoring.
Environmental Presence and Health Implications
Research on the environmental occurrence, fate, and behavior of parabens, which are structurally similar to this compound, provides insights into their ubiquity and persistence in aquatic environments. Studies have documented the presence of parabens in surface water and sediments, highlighting their continuous introduction into the environment through various consumer products. The potential weak endocrine-disrupting effects of parabens have raised concerns about their impact on human health, necessitating further investigation into their toxicity and the mechanisms of their action (Haman et al., 2015).
Pharmacological Activities of Structurally Related Compounds
Investigations into compounds structurally related to this compound, such as gallic acid and vanillic acid, have revealed significant pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. These studies underscore the potential therapeutic applications of these compounds in treating various inflammation-related diseases and conditions involving oxidative stress-induced neurodegeneration. The pharmacological characteristics of such compounds are of considerable interest for their potential inclusion in medical and cosmetic formulations, offering a basis for the development of new therapeutic agents (Bai et al., 2020); (Ingole et al., 2021).
Human Exposure and Health Risk Evaluation
Recent studies have focused on evaluating the health risks associated with paraben exposure, which is relevant to compounds like this compound due to their structural similarities. These investigations have examined the presence of parabens in human tissues, their potential endocrine-disrupting properties, and the implications for human health, particularly concerning breast cancer, reproductive functions, and developmental outcomes. The findings call for a comprehensive assessment of the health risks posed by parabens and structurally related compounds, considering their widespread use in consumer products (Darbre & Harvey, 2008).
Safety and Hazards
The safety information for 4-Ethynyl-2-methylbenzoic acid indicates that it has a GHS07 pictogram and the signal word is "Warning" . It’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation . Personal protective equipment/face protection should be worn .
Properties
IUPAC Name |
4-ethynyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUMCTFMZLWBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B3100830.png)



![9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B3100854.png)
![Methyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)




